molecular formula C9H7ClN2O2 B598631 Quinazoline-2-carboxylic acid hydrochloride CAS No. 1204811-24-4

Quinazoline-2-carboxylic acid hydrochloride

Cat. No.: B598631
CAS No.: 1204811-24-4
M. Wt: 210.617
InChI Key: TYQONKJAALXRAF-UHFFFAOYSA-N
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Description

Quinazoline-2-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound features a carboxylic acid group at the 2-position and exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Key identifiers include CAS number 1204811-24-4 and a purity of 95% as listed in commercial catalogs .

Properties

IUPAC Name

quinazoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQONKJAALXRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671240
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-24-4
Record name 2-Quinazolinecarboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
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Record name Quinazoline-2-carboxylic acid hydrochloride
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Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions using anthranilic acid or its derivatives. For example, anthranilic acid can react with aldehydes or ketones under acidic or catalytic conditions to form the quinazoline core. In one protocol, anthranilic acid and benzaldehyde undergo cyclization in the presence of FeCl₃, yielding 2-arylquinazolin-4(3H)-ones. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 4-chloroquinazoline intermediates, which are then functionalized with aminobenzoic acids to introduce carboxyl groups. Finally, treatment with hydrochloric acid protonates the amine, forming the hydrochloride salt.

Key Steps:

  • Cyclization: Anthranilic acid + aldehyde → quinazolinone.

  • Chlorination: Quinazolinone + POCl₃ → 4-chloroquinazoline.

  • Carboxylation: Reaction with aminobenzoic acid derivatives.

  • Salt Formation: HCl treatment to yield hydrochloride.

One-Pot Vanadium-Catalyzed Synthesis

A patent (CN102432551A) describes a one-pot method using vanadium catalysts to synthesize 2-arylquinazolinones from anthranilamide and aromatic aldehydes. While this method targets quinazolinones, it can be adapted for carboxylic acid derivatives by substituting anthranilic acid for anthranilamide. The vanadium-catalyzed reaction proceeds at 120°C in N,N-dimethylacetamide (DMAC), achieving yields up to 97%. For quinazoline-2-carboxylic acid, the aldehyde component could incorporate a carboxyl group, or post-synthetic oxidation might introduce the acid functionality.

Advantages:

  • Low catalyst loading (1 mol% vanadium).

  • High yields and scalability.

Decarboxylation of Precursor Quinazolines

Decarboxylation and Hydrochloride Formation

This compound is reportedly synthesized via decarboxylation of a carboxylated precursor, followed by HCl treatment. For instance, a quinazoline bearing a labile carboxyl group (e.g., a tert-butyl ester) undergoes acid- or base-mediated decarboxylation. The free carboxylic acid is then reacted with HCl in a polar solvent (e.g., ethanol or water), precipitating the hydrochloride salt.

Example Protocol:

  • Precursor Synthesis: 2-Cyanoquinazoline → hydrolysis to 2-carboxyquinazoline.

  • Decarboxylation: Heating with HCl/EtOH to remove CO₂.

  • Salt Formation: Isolation via crystallization.

Industrial-Scale Manufacturing Considerations

Telescoped Steps and Impurity Control

A large-scale synthesis of a related quinazoline (Org. Process Res. Dev. 2024) highlights challenges in impurity control during chlorination and cyclization. For this compound, analogous risks include halogen scrambling (e.g., forming 4,5-dichloro impurities) and residual solvents. The use of catalytic HCl with N-chlorosuccinimide (NCS) ensures selective chlorination, while CO₂-mediated cyclization minimizes byproducts.

Crystallization and Purity Optimization

Final purification often involves recrystallization from ethanol or isopropanol, achieving >99.5% HPLC purity. Process parameters such as cooling rate and anti-solvent addition are critical for controlling particle size and polymorphic forms.

Comparative Analysis of Preparation Methods

Method Steps Catalyst Yield Purity Scalability
Cyclocondensation4FeCl₃/POCl₃40–60%>95%Moderate
Vanadium-Catalyzed1Vanadium88–97%>90%High
Decarboxylation3HCl50–70%>99%Low

Key Findings:

  • The vanadium-catalyzed method offers the highest yield and scalability but requires adaptation for carboxyl group introduction.

  • Cyclocondensation provides modularity for derivative synthesis but involves multi-step isolation.

  • Decarboxylation routes prioritize purity but face challenges in precursor availability.

Research Advancements and Challenges

Carbonic Anhydrase Inhibition Applications

Recent studies highlight quinazoline-2-carboxylic acid derivatives as non-classical carbonic anhydrase inhibitors (CAIs). Optimal activity requires precise carboxyl group positioning (ortho, meta, or para to the quinazoline core), necessitating regioselective synthesis. For example, ortho-substituted derivatives exhibit superior inhibition against tumor-associated isoforms hCA IX/XII.

Stability and Solubility Enhancements

Formulating the hydrochloride salt significantly improves aqueous solubility, facilitating biological testing. However, hygroscopicity remains a concern during storage, necessitating controlled drying conditions .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of quinazoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares quinazoline-2-carboxylic acid hydrochloride with structurally related compounds, highlighting molecular formulas, substituents, and key differences:

Compound Name Molecular Formula CAS Number Substituents/Modifications Key Features
This compound C₉H₇ClN₂O₂ 1204811-24-4 Hydrochloride salt at 2-carboxylic acid Enhanced water solubility
6-Methylthis compound C₁₀H₉ClN₂O₂ 1204812-19-0 Methyl group at position 6 Increased lipophilicity
4-Quinazolone-2-carboxylic Acid C₉H₆N₂O₃ 29113-34-6 Ketone group at position 4 Potential for hydrogen bonding
Quinoline-2-carboxylic acid C₁₀H₇NO₂ 93-10-7 Quinoline backbone (1 benzene + pyridine) Broader π-conjugation system
7-Methoxy-thiazoloquinazoline-2-carboxylic acid C₁₁H₇N₃O₃S EP0006114 Fused thiazole ring, methoxy group Antiallergic activity

Key Observations:

  • Substituent Effects : The addition of a methyl group (e.g., 6-methyl derivative) increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems . In contrast, the hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations .
  • Functional Group Diversity : The ketone group in 4-quinazolone-2-carboxylic acid introduces hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors .

Biological Activity

Quinazoline-2-carboxylic acid hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, including anti-cancer, anti-microbial, anti-inflammatory, and other therapeutic effects, supported by recent research findings and case studies.

Overview of Quinazoline Compounds

Quinazoline derivatives are known for their broad spectrum of biological activities. The core structure of quinazoline allows for various substitutions that can enhance its pharmacological properties. The compound this compound is particularly notable for its potential as a lead compound in drug development.

1. Anti-Cancer Activity

Quinazoline derivatives, including this compound, have demonstrated significant anti-cancer properties. Recent studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

  • HeLa Cells : A synthesized hybrid analogue exhibited potent anti-cancer activity with an IC50 of 7.52 μM against HeLa cells .
  • Caco-2 and A549 Cells : Structure-dependent anticancer activity was observed, with some derivatives significantly reducing cell viability in Caco-2 colorectal adenocarcinoma cells compared to A549 pulmonary adenocarcinoma cells .
CompoundCell LineIC50 (μM)Notes
Compound 18HeLa7.52Potent anti-cancer activity
Compound 1Caco-239.8% viability reductionSignificant susceptibility
Compound 3eA549/Caco-247–60% viability reductionSimilar activity in both

2. Anti-Microbial Activity

This compound exhibits notable anti-microbial properties:

  • Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Fungal Activity : The compound has also been tested against various fungi, demonstrating broad-spectrum antimicrobial efficacy .

3. Anti-Inflammatory Activity

Research indicates that quinazoline derivatives possess anti-inflammatory properties:

  • Carrageenan-Induced Paw Inflammation Model : Studies have shown that hydrazides derived from quinazoline exhibit promising anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Quinazoline compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as dihydrofolate reductase (DHFR), with some derivatives showing superior inhibition compared to methotrexate .
  • Cellular Pathway Modulation : These compounds may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to their anti-cancer effects.

Case Studies and Research Findings

Several studies have highlighted the potential of quinazoline derivatives in clinical applications:

  • Novel Derivatives : A study on anilinoquinazoline-based carboxylic acids showed promising results in inhibiting carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
  • Antimycobacterial Activity : Compounds derived from quinoxaline-2-carboxylic acid were shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinazoline-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via classical protocols like the Gould–Jacob or Friedländer reactions, which involve cyclization of anthranilic acid derivatives with carbonyl-containing intermediates. Transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) or green chemistry approaches (e.g., ionic liquid-mediated synthesis) may improve regioselectivity . Reaction optimization should focus on solvent choice (polar aprotic solvents enhance cyclization), temperature (controlled heating avoids decomposition), and stoichiometric ratios of precursors. Yield improvements often require iterative adjustment of these parameters .

Q. How can researchers characterize the purity and stability of this compound under laboratory storage conditions?

  • Methodological Answer : Purity is typically assessed via HPLC (e.g., using a C18 column with a mobile phase of phosphate buffer and methanol, as validated for related compounds) . Stability studies should monitor degradation under varying temperatures, humidity, and light exposure via UV-Vis spectroscopy or mass spectrometry. Storage recommendations include airtight containers, desiccants, and refrigeration (2–8°C) to minimize hydrolysis or oxidation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls (fume hoods) and strict hygiene practices (e.g., no food in labs) mitigate inhalation or dermal exposure risks. In case of skin contact, immediate washing with soap and water is required, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for quinazoline-2-carboxylic acid derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., anti-proliferative vs. inactive results) may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Researchers should:

Validate compound identity and purity via NMR, HPLC, and elemental analysis.

Replicate assays under standardized protocols (e.g., MTT assay with controlled cell densities and incubation times).

Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., carboxylate vs. amide substitutions) .

Q. What advanced analytical techniques are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities to enzymes like dihydrofolate reductase. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Synchrotron X-ray crystallography may resolve co-crystal structures to identify key binding motifs .

Q. How can researchers design experiments to address the environmental impact of this compound waste?

  • Methodological Answer : Ecotoxicity studies should assess biodegradability (OECD 301 tests), bioaccumulation potential (logP measurements), and aquatic toxicity (Daphnia magna or algal growth inhibition assays). Waste treatment protocols may involve photocatalytic degradation (TiO₂/UV) or ozonation to break down persistent quinazoline rings .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) and ANOVA with post-hoc tests (Tukey’s HSD) ensure robustness. Software like GraphPad Prism or R packages (drc) streamline analysis .

Q. How should researchers approach optimizing synthetic pathways when scaling up this compound production?

  • Methodological Answer : Apply design of experiments (DoE) methodologies (e.g., factorial designs) to identify critical variables (temperature, catalyst loading). Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress. Green chemistry metrics (E-factor, atom economy) guide sustainability improvements .

Handling Contradictory Findings

Q. What strategies can mitigate conflicting results in the quantification of this compound using HPLC vs. spectrophotometry?

  • Methodological Answer : Discrepancies may stem from matrix interference (e.g., excipients in formulations) or wavelength selection. Cross-validate methods by spiking samples with pure standards and comparing recovery rates. Method development should include specificity testing (forced degradation studies) and robustness evaluation (varied flow rates/column batches) .

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